2-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride 2-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 874285-05-9
VCID: VC2917464
InChI: InChI=1S/C8H9BrFN.ClH/c9-7-5-6(3-4-11)1-2-8(7)10;/h1-2,5H,3-4,11H2;1H
SMILES: C1=CC(=C(C=C1CCN)Br)F.Cl
Molecular Formula: C8H10BrClFN
Molecular Weight: 254.53 g/mol

2-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride

CAS No.: 874285-05-9

Cat. No.: VC2917464

Molecular Formula: C8H10BrClFN

Molecular Weight: 254.53 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride - 874285-05-9

Specification

CAS No. 874285-05-9
Molecular Formula C8H10BrClFN
Molecular Weight 254.53 g/mol
IUPAC Name 2-(3-bromo-4-fluorophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H9BrFN.ClH/c9-7-5-6(3-4-11)1-2-8(7)10;/h1-2,5H,3-4,11H2;1H
Standard InChI Key OTSHFYYBCJANTC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CCN)Br)F.Cl
Canonical SMILES C1=CC(=C(C=C1CCN)Br)F.Cl

Introduction

Physical and Chemical Properties

Structural Characteristics

2-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride possesses a distinct molecular structure that can be precisely defined through various chemical identifiers. The compound contains a benzene ring substituted with bromine and fluorine atoms, connected to an ethylamine group, and exists as a hydrochloride salt. This arrangement contributes to the compound's specific physical and chemical behaviors.

The compound's structural details include:

IdentifierValue
Molecular FormulaC8H10BrClFN
Molecular Weight254.53 g/mol
IUPAC Name2-(3-bromo-4-fluorophenyl)ethanamine;hydrochloride
CAS Number874285-05-9
Standard InChIInChI=1S/C8H9BrFN.ClH/c9-7-5-6(3-4-11)1-2-8(7)10;/h1-2,5H,3-4,11H2;1H
Standard InChIKeyOTSHFYYBCJANTC-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1CCN)Br)F.Cl
PubChem Compound ID45791774

The molecular structure features a phenyl ring with bromine and fluorine substituents positioned at the 3 and 4 positions respectively. The ethylamine side chain connects to the phenyl ring, and the entire molecule exists as a hydrochloride salt, which affects its solubility and stability profiles .

Adductm/zPredicted CCS (Ų)
[M+H]+217.99751140.3
[M+Na]+239.97945143.3
[M+NH4]+235.02405145.3
[M+K]+255.95339142.4
[M-H]-215.98295140.8
[M+Na-2H]-237.96490143.8
[M]+216.98968139.6
[M]-216.99078139.6

These collision cross-section values are particularly relevant for analytical applications such as ion mobility spectrometry and mass spectrometry, providing a characteristic profile that can be used for identification and characterization purposes .

As a hydrochloride salt, the compound likely exhibits enhanced water solubility compared to its free base form, a common characteristic of amine hydrochlorides. The salt form also generally confers greater stability during storage, protecting the compound from oxidation and other degradation pathways that might affect the free amine group.

Chemical Properties

The chemical reactivity of 2-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride is largely defined by its functional groups: the primary amine, the halogenated aromatic ring, and its salt form. Each of these structural elements contributes to specific chemical behaviors that are important to understand for research applications.

The compound contains a primary amine group that can participate in numerous chemical reactions typical for amines, including:

  • Nucleophilic substitution reactions

  • Acylation and alkylation at the nitrogen atom

  • Imine and enamine formation with carbonyl compounds

  • Salt formation with acids

The halogenated phenyl ring contributes to the compound's potential for involvement in coupling reactions, particularly those catalyzed by transition metals. The bromine substituent can participate in cross-coupling reactions (e.g., Suzuki, Stille, Negishi couplings), making the compound valuable as a building block in organic synthesis.

The hydrochloride salt form impacts the compound's acid-base behavior, with the salt typically exhibiting a lower pH in aqueous solution compared to the free base. This property affects its interactions with biological systems and its compatibility with various reaction conditions.

Research Applications

2-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride has several applications in scientific research, primarily serving as a tool in life science investigations and pharmaceutical development. Its unique structural features make it valuable for specific research contexts.

The compound is primarily employed in:

  • Basic chemical research exploring structure-activity relationships

  • Pharmaceutical intermediate and building block synthesis

  • Receptor binding studies and biological mechanism investigations

  • Development of analytical methods and standards

The halogenated phenyl ring structure may allow the compound to interact with various biological targets in ways that are useful for probing receptor interactions and mechanisms of action within biological systems. The bromine substituent can serve as a site for further chemical modification, making the compound valuable as a synthetic intermediate. Additionally, the fluorine atom provides potential for metabolic stability and altered membrane permeability in drug development applications.

Analytical Data and Characterization

Analytical techniques provide essential data for confirming the identity, purity, and structural characteristics of 2-(3-Bromo-4-fluorophenyl)ethan-1-amine hydrochloride. Several complementary methods are typically employed for comprehensive characterization.

Spectroscopic methods used for characterization likely include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ¹⁹F NMR)

  • Infrared (IR) spectroscopy

  • Mass spectrometry

  • UV-Visible spectroscopy

Mass spectrometry data, as indicated by the predicted collision cross-section measurements, provides a specific fingerprint for identification. The protonated form [M+H]+ has an m/z value of 217.99751, which corresponds to the molecular ion of the free base form (without the chloride counter ion) .

The analytical profile of the compound serves multiple purposes:

  • Quality control during production

  • Verification of identity and purity for research applications

  • Development of reference standards for analytical methods

  • Characterization of metabolites or degradation products in biological studies

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